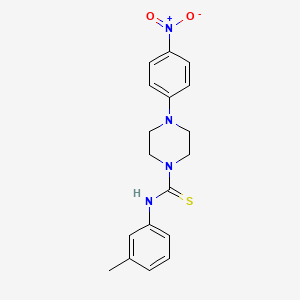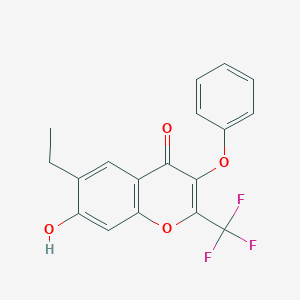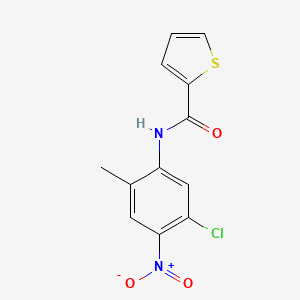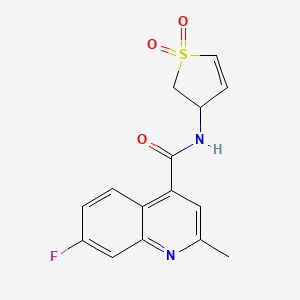![molecular formula C17H20BrNO3 B3961946 5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide](/img/structure/B3961946.png)
5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide
Vue d'ensemble
Description
5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GW501516, and it belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. The purpose of
Mécanisme D'action
The mechanism of action of 5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide involves the activation of PPARδ. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis. When this compound binds to PPARδ, it induces a conformational change that allows it to interact with coactivators and initiate transcription. This leads to the modulation of genes involved in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in scientific research. Studies have shown that this compound can lead to the modulation of lipid metabolism and glucose homeostasis. It has been shown to increase fatty acid oxidation, decrease triglyceride levels, and improve insulin sensitivity. Additionally, it has been shown to have anti-inflammatory properties and can improve cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide in lab experiments is its specificity for PPARδ. This allows researchers to investigate the effects of PPARδ activation on lipid metabolism and glucose homeostasis. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to liver damage and tumor development in animal models.
Orientations Futures
There are several future directions for the research on 5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide. One area of research is the investigation of its potential therapeutic applications. Studies have shown that this compound can improve insulin sensitivity and cardiovascular health, which makes it a potential candidate for the treatment of metabolic disorders and cardiovascular diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and to determine the safe dosage for human use. Finally, the development of more specific and potent PPARδ agonists could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and cardiovascular diseases.
Applications De Recherche Scientifique
5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research has been the investigation of its effects on PPARδ. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis. Studies have shown that this compound can activate PPARδ, which can lead to the modulation of lipid metabolism and glucose homeostasis.
Propriétés
IUPAC Name |
5-bromo-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-11(2)13-4-6-14(7-5-13)21-10-12(3)19-17(20)15-8-9-16(18)22-15/h4-9,11-12H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCIUKOCHWNMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961883.png)



![5-(4-methoxyphenyl)-4-{[(3-methoxypropyl)amino]methylene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3961908.png)

![4-oxo-3-(3-phenyl-2-propen-1-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B3961922.png)
![2-amino-4-[2-(ethylthio)-3-thienyl]-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3961925.png)
![4-[(dimethylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3961937.png)
![N-benzyl-2,5-dichloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3961947.png)
![4-(4-methoxybenzyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3961948.png)

![diisobutyl [hydroxy(4-methylphenyl)methyl]phosphonate](/img/structure/B3961964.png)
![ethyl 2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3961967.png)